Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C15H10FNO3 and a molecular weight of 271.24 g/mol This compound is characterized by the presence of a furo[3,2-c]pyridine core, which is fused with a fluorophenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the following steps:
Formation of the furo[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a coupling reaction such as Suzuki or Heck coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
- Methyl 4-(4-fluorophenyl)furo[2,3-c]pyridine-6-carboxylate
- Methyl 4-(4-fluorophenyl)pyridine-6-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is unique due to its specific furo[3,2-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10FNO3 |
---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(6-7-20-13)14(17-12)9-2-4-10(16)5-3-9/h2-8H,1H3 |
InChI Key |
AAAMJGFVPSANSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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